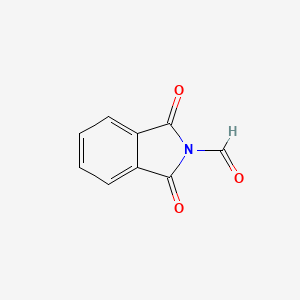

1,3-Dioxoisoindoline-2-carbaldehyde

CAS No.:

Cat. No.: VC17652984

Molecular Formula: C9H5NO3

Molecular Weight: 175.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5NO3 |

|---|---|

| Molecular Weight | 175.14 g/mol |

| IUPAC Name | 1,3-dioxoisoindole-2-carbaldehyde |

| Standard InChI | InChI=1S/C9H5NO3/c11-5-10-8(12)6-3-1-2-4-7(6)9(10)13/h1-5H |

| Standard InChI Key | XRTZNLOSPLAZGE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C=O |

Introduction

Structural and Chemical Properties

Molecular Architecture

1,3-Dioxoisoindoline-2-carbaldehyde features a bicyclic structure comprising a benzene ring fused to a five-membered ring containing two ketone groups and an aldehyde substituent. The IUPAC name, 1,3-dioxoisoindole-2-carbaldehyde, reflects this arrangement . Key structural attributes include:

-

Molecular Formula: C₉H₅NO₃

The aldehyde group at position 2 enhances electrophilicity, enabling nucleophilic additions critical for derivatization .

Synthetic Methodologies

Condensation Reactions

The synthesis of isoindoline-1,3-dione derivatives typically involves condensing phthalic anhydride with amines or aldehydes. For example:

In the case of 1,3-dioxoisoindoline-2-carbaldehyde, formylation agents such as DMF/POCl₃ may introduce the aldehyde group . A generalized protocol includes:

-

Refluxing phthalic anhydride with a formylating reagent.

-

Purification via column chromatography.

Derivatives and Analogues

Modifications at the 2-position yield bioactive analogues:

| Derivative | Substituent | Biological Activity (IC₅₀) | Source |

|---|---|---|---|

| Compound 27 | Iodophenyl | 18 μM (Antimycobacterial) | ACS Omega |

| Compound 8m | Benzimidazole | 89.75% Growth Inhibition | PMC |

These derivatives demonstrate the compound’s adaptability in drug design.

Biomedical Applications

Antimycobacterial Activity

1,3-Dioxoisoindoline-2-carbaldehyde derivatives exhibit potent activity against Mycobacterium tuberculosis H37Rv. Compound 27 (2-iodophenyl-substituted) showed an IC₅₀ of 18 μM, surpassing chlorophenyl (80 μM) and fluorophenyl (133 μM) analogues . Mechanistic studies attribute this to InhA enzyme inhibition (IC₅₀ = 8.65 μM), disrupting mycolic acid biosynthesis .

Computational Insights

Density Functional Theory (DFT) Analysis

DFT/B3LYP calculations on isoindoline-1,3-diones correlate experimental IR and NMR data with theoretical values . Key findings include:

-

HOMO-LUMO Gaps: Electron-deficient regions near carbonyl groups facilitate nucleophilic attacks .

-

Molecular Electrostatic Potential (MEP): Nucleophilic sites localize at ketone oxygens, aligning with hydrogen-bond acceptor roles in enzyme inhibition .

Molecular Dynamics (MD) Simulations

MD simulations of compound 27–InhA complexes show stable binding over 100 ns, validated by MMGBSA binding energy (−45.2 kcal/mol) . Principal component analysis (PCA) confirms conformational stability, supporting its drug candidacy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume